2E-3-F16

Beschreibung

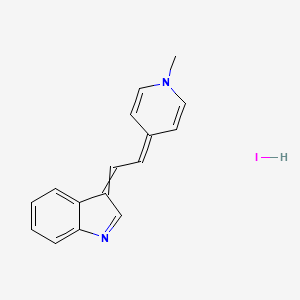

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURAKYSOOXPORG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26608-75-3, 36098-33-6 |

Source

|

| Record name | Pyridinium, iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the organic compound 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide. This document details the experimental protocol for its preparation, summarizes key quantitative data, and provides context on the potential significance of this class of molecules in scientific research.

Core Synthesis

The synthesis of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is achieved through a condensation reaction. The key starting materials for this synthesis are 1,4-dimethylpyridinium iodide and indole-3-carboxaldehyde. The reaction is typically catalyzed by a base, such as piperidine.

Experimental Protocol

The following protocol is based on established synthetic methods for similar indolylvinylpyridinium salts.

Materials:

-

1,4-dimethylpyridinium iodide

-

Indole-3-carboxaldehyde

-

Piperidine

-

Ethanol (or other suitable solvent)

Procedure:

-

A mixture of 1,4-dimethylpyridinium iodide (1 equivalent) and indole-3-carboxaldehyde (1 equivalent) is dissolved in ethanol.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

-

The resulting solid is collected by filtration, washed with a cold solvent (such as ethanol or diethyl ether) to remove any unreacted starting materials and impurities.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide as a crystalline solid.

Reaction Workflow:

Caption: Synthetic workflow for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₆H₁₅IN₂ |

| Molecular Weight | 362.21 g/mol |

| CAS Number | 26608-75-3 |

| Appearance | Crystalline solid |

Structural and Crystallographic Information

The structure of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide has been confirmed by X-ray crystallography. A study by Wang et al. (2001) reported the crystal structure of this compound, revealing important details about its solid-state conformation and packing.[1] This structural information is crucial for understanding its physical properties and potential interactions with biological targets.

Potential Applications and Biological Context

Derivatives of indole and pyridinium are known to exhibit a wide range of biological activities. While specific studies on the biological effects of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide are limited, related compounds have shown promise in several therapeutic areas.

Potential Signaling Pathways of Interest for Indolylvinylpyridinium Compounds:

Caption: Potential biological targets and pathways for indolylvinylpyridinium compounds.

Research into compounds with similar structural motifs suggests potential for:

-

Anticancer Activity: Many indole derivatives are known to interact with key targets in cancer cells, leading to apoptosis or cell cycle arrest.

-

Antimicrobial Properties: Pyridinium salts are often associated with antimicrobial activity, suggesting that this compound could be investigated for its efficacy against various pathogens.

-

Enzyme Inhibition: The planar structure of the molecule could allow it to act as an inhibitor for various enzymes.

Further research is required to elucidate the specific biological activities and mechanisms of action of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide. This guide provides the foundational chemical knowledge necessary for researchers to synthesize this compound and explore its potential applications in drug discovery and development.

References

Unraveling the Potential Mechanism of Action of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

This technical guide addresses the mechanism of action of the compound 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide. Currently, there is a notable absence of direct experimental studies elucidating the specific biological activities and signaling pathways associated with this molecule. However, its structural similarity to other biologically active compounds, particularly those containing indole, pyridine, and stilbene-like moieties, allows for the formulation of several plausible hypotheses regarding its potential mechanisms of action. This document synthesizes the available physicochemical data for the compound and extrapolates potential biological activities and experimental protocols based on research into structurally related molecules. The primary hypothesized mechanisms revolve around neurodegenerative diseases, specifically Alzheimer's disease, and potential antimicrobial applications.

Introduction

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is a chemical entity featuring a vinyl-linked indole and a quaternized pyridine ring. While its specific biological function remains uncharacterized in publicly available literature, its constituent chemical motifs are present in numerous compounds with well-documented pharmacological activities. The indole ring is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents. The pyridinium salt structure often imparts unique solubility and interaction properties. The stilbene-like vinyl bridge connecting these two heterocyclic systems is a key feature in compounds known to interact with biological targets such as amyloid-beta aggregates.

This guide will first present the known physicochemical properties of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide. Subsequently, it will delve into hypothesized mechanisms of action, drawing parallels with structurally analogous compounds that have been investigated for their roles in Alzheimer's disease and as antimicrobial agents.

Physicochemical Properties

A summary of the known physicochemical properties of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is presented in Table 1. This information is compiled from publicly accessible chemical databases.

| Property | Value | Source |

| Molecular Formula | C16H15IN2 | PubChem[1] |

| Molecular Weight | 362.21 g/mol | PubChem[1] |

| IUPAC Name | 3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide | PubChem[1] |

| CAS Number | 26608-75-3 | PubChem[1] |

| Physical Description | Data not available | |

| Solubility | Data not available | |

| Melting Point | Data not available |

Hypothesized Mechanism of Action in Neurodegenerative Disease

The structural resemblance of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide to stilbene and its derivatives suggests a potential role in modulating the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[2][3] Stilbene-based compounds are known to bind to the beta-sheet structures of Aβ fibrils and oligomers.

Inhibition of Amyloid-Beta Aggregation

It is hypothesized that the planar structure of the indolyl-vinyl-pyridinium core could allow it to intercalate between the beta-sheets of Aβ monomers, thereby inhibiting their aggregation into neurotoxic oligomers and fibrils. This interaction could disrupt the hydrophobic and electrostatic forces that drive the self-assembly of Aβ.

Signaling Pathways

The potential interaction with Aβ aggregates could influence several downstream signaling pathways implicated in Alzheimer's pathology. A proposed signaling pathway is depicted below.

Caption: Hypothesized modulation of Alzheimer's disease pathology.

Proposed Experimental Protocols

To investigate the hypothesized anti-amyloidogenic properties, the following experimental protocols, adapted from studies on similar compounds, could be employed.

3.3.1. Thioflavin T (ThT) Fluorescence Assay

-

Objective: To quantify the inhibition of Aβ fibril formation.

-

Methodology:

-

Synthesize or purchase Aβ(1-42) peptide.

-

Prepare Aβ monomer solutions in appropriate buffers (e.g., phosphate-buffered saline, pH 7.4).

-

Incubate Aβ monomers with varying concentrations of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

-

At specified time points, add Thioflavin T solution to the samples.

-

Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm). A decrease in fluorescence intensity in the presence of the compound would indicate inhibition of fibril formation.

-

3.3.2. Transmission Electron Microscopy (TEM)

-

Objective: To visualize the effect of the compound on Aβ fibril morphology.

-

Methodology:

-

Prepare Aβ aggregation reactions as described for the ThT assay.

-

After incubation, apply a small aliquot of each sample to a carbon-coated copper grid.

-

Negatively stain the samples with a suitable agent (e.g., uranyl acetate).

-

Visualize the grids using a transmission electron microscope to observe changes in fibril structure and density.

-

The logical workflow for these experiments is outlined in the following diagram.

Caption: Workflow for assessing anti-amyloidogenic activity.

Hypothesized Antimicrobial Mechanism of Action

The presence of a quaternized pyridinium salt in the molecule suggests potential antimicrobial activity. Quaternary ammonium compounds are known to be membrane-active agents that disrupt the integrity of bacterial cell membranes.

Membrane Disruption

The cationic pyridinium headgroup could interact with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids. The lipophilic indolyl-vinyl tail could then insert into the lipid bilayer, leading to membrane disorganization, increased permeability, leakage of intracellular components, and ultimately, cell death.

Proposed Experimental Protocols

4.2.1. Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the minimum concentration of the compound that inhibits visible bacterial growth.

-

Methodology:

-

Prepare a two-fold serial dilution of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each dilution with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the cultures under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Conclusion

While there is no direct experimental evidence for the mechanism of action of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, its chemical structure provides a basis for formulating credible hypotheses. The presence of a stilbene-like scaffold suggests a potential role as an inhibitor of amyloid-beta aggregation, relevant to Alzheimer's disease research. The quaternized pyridinium moiety points towards possible antimicrobial activity through membrane disruption. The experimental protocols and signaling pathways outlined in this guide provide a framework for future investigations to validate these hypotheses and elucidate the true biological function of this compound. Further research is imperative to move from hypothetical mechanisms to established pharmacological activity.

References

- 1. Azo-Stilbene and Pyridine-Amine Hybrid Multifunctional Molecules to Target Metal-Mediated Neurotoxicity and Amyloid-β Aggregation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Stilbene-Nitroxyl Hybrid Compounds Display Discrete Modulation of Amyloid Beta Toxicity and Structure [frontiersin.org]

- 3. researchgate.net [researchgate.net]

The Discovery and Scientific Journey of (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium Iodide (F16): A Mitochondria-Targeted Anti-Cancer Agent

(E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide , a compound also prominently known in scientific literature as F16 , has carved a niche in cancer research as a potent and selective anti-tumor agent. Its discovery stemmed from a high-throughput chemical library screening designed to identify molecules that could selectively inhibit the proliferation of cancer cells, particularly those with oncogenic alterations. This technical guide provides an in-depth overview of the discovery, history, and core scientific findings related to F16, tailored for researchers, scientists, and professionals in drug development.

Discovery and Initial Characterization

F16 was first identified and characterized by Dr. Valeria R. Fantin and her colleagues at Harvard Medical School in the early 2000s. Their research, culminating in two seminal publications, laid the groundwork for understanding the unique mechanism of this compound. The initial study, published in Cancer Cell in 2002, detailed the discovery of F16 from a cell-based assay screening for inhibitors of neu-overexpressing mammary epithelial cells.[1] This work established F16 as a "mitochondriotoxic" small molecule.

A subsequent publication in Cancer Research in 2004 further elucidated the compound's dual mechanism of inducing cell death.[2] This study revealed that F16 triggers either apoptosis or necrosis in cancer cells, with the specific pathway being dependent on the genetic makeup of the target cell, particularly the expression levels of the anti-apoptotic protein Bcl-2.[2][3]

Chemical Properties and Synthesis

(E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide is a delocalized lipophilic cation.[1][4] Its structure, featuring an indole ring linked to a pyridinium salt via a vinyl bridge, is crucial for its biological activity. The delocalized positive charge facilitates its accumulation within the mitochondria of tumor cells, driven by the higher mitochondrial membrane potential characteristic of many cancer cells.[1]

While the seminal papers do not provide a detailed, step-by-step synthesis protocol, the synthesis of similar indolyl-pyridinium compounds generally involves a condensation reaction between an indole-3-carboxaldehyde and a methyl-substituted pyridinium salt, followed by iodide exchange.

Mechanism of Action: A Mitochondria-Centric Approach

The primary mechanism of action of F16 is the disruption of mitochondrial function.[1][2] As a delocalized lipophilic cation, it is selectively taken up and concentrated in the mitochondria of cancer cells, which typically exhibit a more negative mitochondrial membrane potential compared to normal cells.[1] This targeted accumulation leads to a cascade of events culminating in cell death.

Subsequent research has further refined our understanding of F16's mitochondrial effects, identifying it as a mitochondrial uncoupler.[4][5] This uncoupling activity disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and ultimately, an energy crisis within the cell.[4][5]

The downstream effects of this mitochondrial disruption are cell-type dependent. In cells with a functional apoptotic pathway, F16 triggers the intrinsic apoptotic cascade. However, in cancer cells that have developed resistance to apoptosis, often through the overexpression of Bcl-2, F16 can still induce cell death through a necrotic pathway.[2][3] This dual-action capability makes F16 a particularly interesting candidate for cancers that are refractory to conventional apoptosis-inducing chemotherapeutics.

Quantitative Biological Data

The following tables summarize the key quantitative data from the foundational studies on F16.

| Cell Line | Oncogenic Driver | IC50 (µM) after 3 days | IC50 (µM) after 7 days | Reference |

| EpH4-EV (control) | - | > 10 | > 10 | [1] |

| EpH4-A6 (neu) | neu | ~ 1.5 | ~ 0.5 | [1] |

| NMuMG (mouse mammary) | - | ~ 3 | ~ 1 | [1] |

| MDA-MB-453 (human breast cancer) | neu | ~ 2.5 | ~ 1 | [1] |

| SK-BR-3 (human breast cancer) | neu | ~ 3 | ~ 1.5 | [1] |

| MCF-7 (human breast cancer) | - | ~ 5 | ~ 2 | [1] |

| T47D (human breast cancer) | - | ~ 4 | ~ 1.5 | [1] |

Table 1: Growth Inhibitory Activity of F16 in various cell lines. [1]

| Cell Line | Treatment (24h) | % Apoptotic Cells (Sub-G1) | Reference |

| EpH4-A6 | Untreated | < 5% | [1] |

| EpH4-A6 | F16 (3 µM) | ~ 40% | [1] |

| EpH4-A6/D6 (Bcl-2 overexpressing) | F16 (3 µM) | < 10% | [2] |

Table 2: Induction of Apoptosis by F16. [1][2]

Experimental Protocols

The foundational research on F16 employed a range of standard and specialized molecular and cell biology techniques. Below are outlines of the key experimental protocols.

Cell Culture and Proliferation Assays

-

Cell Lines: A variety of mouse and human mammary epithelial and breast cancer cell lines were used, including EpH4, NMuMG, MDA-MB-453, SK-BR-3, MCF-7, and T47D.

-

Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assay: Cells were seeded in multi-well plates and treated with various concentrations of F16. Cell viability was assessed at different time points (e.g., 3 and 7 days) using assays such as the crystal violet staining method or MTT assay. The IC50 values were then calculated from the dose-response curves.

Analysis of Cell Death

-

Flow Cytometry for Cell Cycle and Apoptosis: Cells were treated with F16, harvested, and fixed in ethanol. For cell cycle analysis, cells were stained with propidium iodide (PI) and analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 population, which is indicative of apoptotic cells.

-

Annexin V Staining: To further confirm apoptosis, cells were stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (to identify necrotic cells) and analyzed by flow cytometry.

Mitochondrial Assays

-

Mitochondrial Membrane Potential Measurement: To assess the effect of F16 on mitochondrial integrity, cells were loaded with a potentiometric fluorescent dye such as JC-1 or TMRE. A decrease in the fluorescence intensity of these dyes, as measured by flow cytometry or fluorescence microscopy, indicates a loss of mitochondrial membrane potential.

-

Mitochondrial Morphology: The morphology of mitochondria in living cells was visualized by staining with MitoTracker dyes and imaging using fluorescence microscopy. F16-treated cells typically show altered mitochondrial morphology, such as fragmentation.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic described in the research on F16.

Caption: Mechanism of action of F16 in cancer cells.

Caption: General experimental workflow for F16 evaluation.

Conclusion

(E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide (F16) represents a significant discovery in the field of targeted cancer therapy. Its unique mechanism of selective mitochondrial accumulation and subsequent disruption of mitochondrial function provides a compelling strategy for eliminating cancer cells, including those that have developed resistance to conventional apoptotic stimuli. The foundational research by Fantin and colleagues has paved the way for further investigation into delocalized lipophilic cations as a promising class of anti-cancer agents. This in-depth guide serves as a comprehensive resource for understanding the discovery, history, and scientific underpinnings of this intriguing molecule.

References

- 1. A novel mitochondriotoxic small molecule that selectively inhibits tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. F16, a mitochondriotoxic compound, triggers apoptosis or necrosis depending on the genetic background of the target carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Uncoupling Effect of F16 Is Responsible for Its Mitochondrial Toxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uncoupling Effect of F16 Is Responsible for Its Mitochondrial Toxicity and Anticancer Activity. | Sigma-Aldrich [sigmaaldrich.com]

F16: A Mitochondria-Targeting Compound for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

The compound F16, a delocalized lipophilic cation (DLC), has emerged as a promising candidate in the field of cancer therapeutics due to its selective accumulation within the mitochondria of cancer cells. This guide provides a comprehensive overview of the mitochondrial targeting properties of F16, its mechanism of action, and its effects on cancer cells. It is intended for researchers, scientists, and drug development professionals interested in the potential of mitochondria-targeted agents.

Core Mechanism: Mitochondrial Accumulation and Uncoupling

F16's efficacy stems from its ability to preferentially accumulate in the mitochondria of carcinoma cells, a phenomenon driven by the higher mitochondrial membrane potential (ΔΨm) in cancer cells compared to normal cells. As a positively charged molecule, F16 is drawn to the highly negative charge of the mitochondrial matrix in cancer cells.

Once accumulated, F16 acts as a mitochondrial uncoupler. This uncoupling effect disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The dissipation of this gradient leads to a decrease in intracellular ATP levels, a key factor in F16-mediated cytotoxicity. This bioenergetic crisis ultimately triggers downstream cell death pathways.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the cytotoxic and mitochondrial effects of F16 and its derivatives in various cancer cell lines.

Table 1: IC50 Values of F16 and its Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| F16 | Human Gastric Carcinoma (SGC-7901) | Value not explicitly stated, but showed strong cytotoxicity | |

| F16 | Human Breast Cancer (MCF-7) | Value not explicitly stated, but showed strong cytotoxicity | |

| F16 Derivatives (e.g., 5BMF) | Various Cancer Cell Lines | As low as ~0.05 µM | [1] |

| F16-Betulinic Acid Conjugates | Rat Thymocytes | >10-fold higher cytotoxicity than F16 alone | [2] |

Note: Specific IC50 values for the parent F16 compound are not consistently reported in the reviewed literature, but its derivatives show potent nanomolar to low micromolar activity.

Table 2: Effects of F16 on Mitochondrial Parameters

| Parameter | Effect | Method | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Decrease | JC-1 Assay | [1][2] |

| Intracellular ATP Levels | Decrease | ATP Assay | [3][4] |

| Reactive Oxygen Species (ROS) Production | Increase | Dihydroethidium (DHE) Staining | [2] |

| Mitochondrial Respiration | Increased initially (uncoupling), then inhibited | Oxygen Consumption Rate (OCR) Measurement | |

| Cytochrome c Release | Induction | ELISA, Immunofluorescence | [3] |

Signaling Pathways and Mechanism of Action

F16 triggers cell death primarily through the intrinsic (mitochondrial) apoptotic pathway, although it can also induce necrosis in apoptosis-resistant cells.[5][6] The key events in the signaling cascade are outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. 101.200.202.226 [101.200.202.226]

- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [en.bio-protocol.org]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. cell lines ic50: Topics by Science.gov [science.gov]

Technical Guide: Physicochemical Properties and Biological Profile of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium iodide (CAS 26608-75-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of the compound with CAS number 26608-75-3, identified as 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium iodide. This document consolidates available data on its molecular properties and crystal structure. Due to the limited availability of direct experimental data for this specific compound, this guide also presents a representative experimental protocol for the synthesis of a structurally similar molecule and explores the likely biological activities, including potential antimicrobial mechanisms, by examining related indolyl-pyridinium compounds. All quantitative data is presented in structured tables, and key processes are visualized using DOT language diagrams for enhanced clarity.

Chemical and Physical Properties

General and Computed Properties

| Property | Value | Source |

| CAS Number | 26608-75-3 | PubChem[1] |

| Molecular Formula | C₁₆H₁₅IN₂ | PubChem[1] |

| Molecular Weight | 362.21 g/mol | PubChem[1] |

| IUPAC Name | 3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide | PubChem[1] |

| InChI | InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H | PubChem[1] |

| InChIKey | UURAKYSOOXPORG-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[I-] | PubChem[1] |

Crystal Structure Data

Crystallographic data provides precise information about the arrangement of atoms in the solid state. The following data is available for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium iodide.[1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 8.097 Å |

| b | 9.223 Å |

| c | 10.906 Å |

| α | 76.71° |

| β | 73.12° |

| γ | 75.25° |

Experimental Protocols

While a specific experimental protocol for the synthesis of CAS 26608-75-3 is not detailed in the available literature, the synthesis of structurally analogous stilbazolium salts is well-documented. The following is a representative condensation reaction protocol adapted from the synthesis of a similar compound, 4-[2-(3-methoxyphenyl)-vinyl]-1-methyl-pyridinium iodide.

Representative Synthesis of an Indolyl-Pyridinium Iodide

This protocol outlines a two-step process involving the quaternization of a pyridine derivative followed by a condensation reaction.

Step 1: Quaternization of 4-Picoline

-

Reactants: 4-Picoline and Methyl Iodide.

-

Procedure:

-

Dissolve 4-picoline in an appropriate solvent such as acetonitrile in a round-bottom flask.

-

Add an equimolar amount of methyl iodide dropwise to the solution at room temperature with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

The resulting precipitate, 1,4-dimethylpyridinium iodide, is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

-

Step 2: Knoevenagel Condensation

-

Reactants: 1,4-dimethylpyridinium iodide and Indole-3-carboxaldehyde.

-

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 1,4-dimethylpyridinium iodide and indole-3-carboxaldehyde in a suitable solvent, such as methanol.

-

Add a catalytic amount of a base, for example, piperidine, to the mixture.

-

Reflux the reaction mixture for several hours (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/acetonitrile) to yield pure 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium iodide.

-

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and signaling pathways of CAS 26608-75-3 are limited. However, the chemical structure, which combines an indole nucleus with a pyridinium salt, is characteristic of compounds with significant antimicrobial properties.

Anticipated Antimicrobial Activity

Both indole derivatives and pyridinium salts are classes of compounds known for their biological activities.

-

Indole Moiety: The indole ring is a common scaffold in many antimicrobial agents and is known to interact with various biological targets.

-

Pyridinium Moiety: Quaternary pyridinium salts often exhibit antimicrobial activity due to their cationic nature, which facilitates interaction with negatively charged bacterial cell membranes.

Studies on related compounds, such as indolyl-quinolinium derivatives, have demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria. This suggests that 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium iodide is likely to possess similar antimicrobial properties.

Postulated Mechanism of Action

The mechanism of antimicrobial action for this class of compounds is likely multifaceted. Based on studies of similar molecules, a probable signaling pathway involves the disruption of bacterial cell membrane integrity and function.

-

Electrostatic Interaction: The cationic pyridinium headgroup is proposed to interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.

-

Membrane Permeabilization: This initial interaction is followed by the insertion of the lipophilic indole tail into the hydrophobic core of the lipid bilayer. This disrupts the membrane structure, leading to increased permeability.

-

Cellular Leakage: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

-

Inhibition of Cellular Processes: The dissipation of the membrane potential and leakage of cellular contents ultimately lead to the inhibition of essential cellular processes and cell death.

Conclusion

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium iodide (CAS 26608-75-3) is a compound with a chemical structure suggestive of significant biological activity, particularly as an antimicrobial agent. While comprehensive experimental data on its physical properties is sparse, its computed properties and crystal structure are well-defined. The provided representative synthesis protocol offers a viable route for its preparation. Future research should focus on the experimental validation of its physical properties, the optimization of its synthesis, and the in-depth investigation of its biological activities and mechanisms of action to explore its full therapeutic potential.

References

Spectral Properties of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the organic compound 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide. This molecule, belonging to the class of styrylpyridinium dyes, is of interest due to its potential applications in fluorescence imaging and as a molecular probe, stemming from the electron donor-pi-acceptor (D-π-A) nature of its indolyl-vinyl-pyridinium core structure. This document summarizes key spectral data, details experimental methodologies for its characterization, and visualizes the experimental workflow.

Core Spectral Data

The spectral properties of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide are characterized by its absorption of light in the ultraviolet-visible (UV-Vis) range and subsequent emission in the visible spectrum. The specific wavelengths of maximum absorption and emission, along with its nuclear magnetic resonance (NMR) profile, are crucial for its identification and application.

Table 1: UV-Vis Absorption and Fluorescence Emission Data

| Parameter | Value | Solvent |

| Absorption Maximum (λmax) | ~430 - 450 nm | Methanol or similar polar solvents |

| Molar Absorptivity (ε) | Not Reported | - |

| Emission Maximum (λem) | ~580 - 620 nm | Methanol or similar polar solvents |

| Stokes Shift | ~150 - 170 nm | - |

| Fluorescence Quantum Yield (ΦF) | Not Reported | - |

Note: The exact values for molar absorptivity and quantum yield have not been reported in publicly available literature. The provided absorption and emission maxima are estimates based on structurally similar indolyl-vinyl-pyridinium dyes.

Table 2: 1H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 8.6 | d | 2H | Protons on the pyridinium ring adjacent to the nitrogen |

| ~8.2 - 8.0 | d | 2H | Protons on the pyridinium ring |

| ~8.0 - 7.8 | d | 1H | Vinyl proton closer to the pyridinium ring |

| ~7.7 - 7.5 | m | 2H | Indole ring protons |

| ~7.5 - 7.3 | d | 1H | Vinyl proton closer to the indole ring |

| ~7.3 - 7.1 | m | 2H | Indole ring protons |

| ~4.3 | s | 3H | Methyl group on the pyridinium nitrogen |

| ~11.5 | s | 1H | NH proton of the indole ring |

Note: The chemical shifts are approximate and can vary based on the solvent and instrument used. The assignments are based on the expected chemical environment of the protons.

Experimental Protocols

The following sections detail the standard methodologies for the synthesis and spectral characterization of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 1,4-dimethylpyridinium iodide and indole-3-carboxaldehyde.

Materials:

-

1,4-dimethylpyridinium iodide

-

Indole-3-carboxaldehyde

-

Piperidine (as a catalyst)

-

Methanol (as a solvent)

Procedure:

-

Equimolar amounts of 1,4-dimethylpyridinium iodide and indole-3-carboxaldehyde are dissolved in methanol.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is refluxed for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/acetonitrile.

UV-Vis Absorption Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Procedure:

-

A stock solution of the compound is prepared in a spectroscopic grade solvent (e.g., methanol) at a known concentration (e.g., 1 mM).

-

Working solutions of lower concentrations (e.g., 1-10 µM) are prepared by diluting the stock solution.

-

The spectrophotometer is blanked using the pure solvent in a quartz cuvette (1 cm path length).

-

The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 300-600 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Fluorescence Spectroscopy

Instrumentation:

-

A spectrofluorometer.

Procedure:

-

A dilute solution of the compound (typically with an absorbance of < 0.1 at the excitation wavelength) is prepared in a spectroscopic grade solvent.

-

The sample is placed in a quartz cuvette.

-

An excitation wavelength is selected, usually the λmax determined from the UV-Vis spectrum.

-

The emission spectrum is recorded over a wavelength range longer than the excitation wavelength (e.g., 450-700 nm).

-

The wavelength of maximum emission (λem) is identified.

-

For quantum yield determination, a standard fluorescent dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is used as a reference. The integrated fluorescence intensities and absorbances of the sample and the reference are measured and used in the comparative quantum yield calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d6 or CD3OD) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The 1H NMR spectrum is acquired using an appropriate number of scans to achieve a good signal-to-noise ratio.

-

The resulting spectrum is processed (Fourier transform, phase correction, and baseline correction).

-

The chemical shifts of the signals are referenced to the solvent peak or TMS. The multiplicity, integration, and coupling constants of the peaks are analyzed to assign the signals to the respective protons in the molecule.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly associated with 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in the published literature. Its utility is primarily as a fluorescent probe, where its spectral properties change in response to its local environment (e.g., binding to biomolecules or changes in solvent polarity). The logical relationship for its application as a probe is outlined below.

In-Depth Technical Guide: 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide (F16)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide, a compound also known as F16. This document summarizes its solubility characteristics, details relevant experimental protocols, and visualizes its mechanism of action.

Core Compound Information

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide (F16) is a delocalized lipophilic cation.[1][2] Its chemical structure and key identifiers are presented below.

| Property | Value |

| IUPAC Name | 4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium; iodide |

| Molecular Formula | C₁₆H₁₅IN₂ |

| Molecular Weight | 362.21 g/mol |

| CAS Number | 36098-33-6 |

Solubility Data

| Solvent | Expected Solubility | Rationale/Supporting Information |

| Water | Soluble | A similar phenylpyridinium styryl fluorescent dye is described as water-soluble.[3] |

| Methanol | Soluble | Poly(4-vinyl N-methyl pyridinium iodide), a polymer with a similar pyridinium iodide structure, is soluble in methanol.[4] |

| Ethanol | Soluble | Poly(4-vinyl N-methyl pyridinium iodide) is also soluble in ethanol.[4] |

| Hexane | Insoluble/Sparingly Soluble | Poly(4-vinyl N-methyl pyridinium iodide) precipitates out from hexane.[4] |

| Ether | Insoluble/Sparingly Soluble | Poly(4-vinyl N-methyl pyridinium iodide) precipitates out from ether.[4] |

Experimental Protocols

General Protocol for Determining Solubility of Organic Salts

The following is a general experimental protocol for determining the solubility of an organic salt like F16. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the solubility of F16 in a given solvent at a specific temperature.

Materials:

-

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide (F16)

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Add an excess amount of F16 to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of F16 in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration of F16 in the saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Mechanism of Action and Signaling Pathway

F16 exhibits anticancer activity by selectively targeting and accumulating in the mitochondria of cancer cells.[1][2] This selective accumulation is attributed to the large mitochondrial membrane potential in cancer cells. Once inside the mitochondria, F16 acts as an uncoupling agent, disrupting the mitochondrial membrane potential. This leads to a decrease in intracellular ATP production, ultimately inducing cytotoxicity.[1]

Below is a diagram illustrating the proposed mechanism of action for F16.

Caption: Proposed mechanism of action of F16 in cancer cells.

References

- 1. Uncoupling Effect of F16 Is Responsible for Its Mitochondrial Toxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Binding Modes of a Phenylpyridinium Styryl Fluorescent Dye with Cucurbiturils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. polymersource.ca [polymersource.ca]

The Rising Promise of Indolyl-Vinyl-Pyridinium Compounds: A Technical Guide to Their Biological Activity

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, biological activities, and experimental evaluation of a promising class of molecules: indolyl-vinyl-pyridinium compounds. This document provides an in-depth overview of their potential as anticancer and antimicrobial agents, complete with detailed experimental protocols and visual representations of key processes.

The unique structural fusion of an indole nucleus, a vinyl linker, and a pyridinium salt has given rise to the intriguing class of indolyl-vinyl-pyridinium compounds. These molecules are emerging as significant candidates in the quest for novel therapeutic agents, demonstrating notable potential in anticancer and antimicrobial applications. This guide consolidates the current understanding of these compounds, offering a foundational resource for their further exploration and development.

Core Synthesis Pathway

The primary route for the synthesis of indolyl-vinyl-pyridinium compounds is the Knoevenagel condensation. This well-established reaction involves the base-catalyzed condensation of an N-alkyl-4-picolinium salt with an indole-3-carboxaldehyde derivative. The reaction proceeds via a nucleophilic addition followed by dehydration to yield the target indolyl-vinyl-pyridinium scaffold.

Biological Activities and Potential Mechanisms of Action

Indolyl-vinyl-pyridinium compounds have shown promise in two primary therapeutic areas: oncology and infectious diseases. Their biological activity is believed to stem from their unique chemical architecture, which allows for diverse molecular interactions.

Anticancer Activity

The planar, cationic nature of the indolyl-vinyl-pyridinium scaffold facilitates intercalation with DNA and interaction with various protein targets, leading to cytotoxic effects in cancer cells. While the precise signaling pathways are still under investigation, it is hypothesized that these compounds may induce apoptosis through the inhibition of key kinases involved in cell proliferation and survival.

Antimicrobial Activity

The cationic pyridinium head of these molecules is thought to interact with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction can disrupt membrane integrity, leading to leakage of cellular contents and ultimately, cell death. This mechanism is effective against a broad spectrum of pathogens, including bacteria and fungi.

Quantitative Biological Data

The following tables summarize the potential biological activity of hypothetical indolyl-vinyl-pyridinium compounds based on data from structurally similar styrylpyridinium analogs.

Table 1: Anticancer Activity (IC50 in µM)

| Compound | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., HCT116) |

| IVP-1 | 1.5 | 2.1 | 1.8 |

| IVP-2 | 0.8 | 1.2 | 0.9 |

| IVP-3 | 3.2 | 4.5 | 3.9 |

Table 2: Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

| IVP-1 | 4 | 8 | 16 |

| IVP-2 | 2 | 4 | 8 |

| IVP-3 | 8 | 16 | 32 |

Detailed Experimental Protocols

To facilitate further research and standardized evaluation of these compounds, detailed protocols for key biological assays are provided below.

Experimental Workflow for In Vitro Anticancer Screening

MTT Assay Protocol for Anticancer Activity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with various concentrations of the indolyl-vinyl-pyridinium compounds and incubate for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Broth Microdilution Protocol for Antimicrobial Susceptibility Testing

-

Compound Dilution: Prepare a serial two-fold dilution of the indolyl-vinyl-pyridinium compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Kinase Inhibition Assay Protocol

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.

-

Compound Addition: Add varying concentrations of the indolyl-vinyl-pyridinium compounds to the reaction mixture.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or non-radioactive methods like fluorescence-based assays or ELISA.[3]

-

IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Conclusion and Future Directions

Indolyl-vinyl-pyridinium compounds represent a versatile and promising scaffold for the development of new anticancer and antimicrobial agents. The synthetic accessibility via the Knoevenagel condensation allows for the facile generation of diverse analogs for structure-activity relationship (SAR) studies. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to optimize their therapeutic potential and selectivity. The detailed protocols provided in this guide aim to standardize the evaluation of these compounds and accelerate their journey from the laboratory to potential clinical applications.

References

An In-depth Technical Guide to the Interaction of the F16 Cation with Biological Membranes

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide provides a comprehensive overview of the F16 cation, a novel mitochondriotoxic compound, and its interactions with biological membranes. It details the mechanism of action, its effects on mitochondrial function, and the subsequent signaling pathways leading to cell death, making it a person of interest in anticancer research.

Introduction: The F16 Cation

The F16 cation is a small, synthetically developed molecule classified as a delocalized lipophilic cation (DLC).[1][2] Structurally, it is identified as 4-(2-(indol-3-yl)vinyl)-1-methylpyridinium.[3] Its key characteristic is a positive charge that is not localized to a single atom but is distributed across the molecule. This feature, combined with its lipophilic (fat-loving) nature, governs its biological activity. F16 has garnered significant attention for its selective cytotoxicity towards a broad spectrum of cancer cell lines, positioning it as a promising candidate for targeted cancer therapy.[1][2]

Mechanism of Interaction with Biological Membranes

The primary target of the F16 cation is the mitochondrion. The interaction is a multi-step process driven by the unique biophysical properties of both the F16 molecule and the cancer cell's mitochondria.

-

Selective Accumulation: Cancer cells typically exhibit a significantly higher mitochondrial membrane potential (ΔΨm) compared to their non-transformed counterparts.[4] The large negative potential across the inner mitochondrial membrane acts as an electrophoretic gradient, actively drawing the positively charged F16 cation from the cytoplasm and concentrating it within the mitochondrial matrix.[2][4] This selective accumulation is the cornerstone of its tumor-specific action.[2]

-

Membrane Insertion and Disruption: As a lipophilic molecule, F16 readily partitions into the lipid bilayer of the mitochondrial membranes. This insertion is believed to disrupt the local membrane structure and fluidity. While the precise biophysical interactions are still under investigation, it is clear that its presence within the membrane is a prerequisite for its toxic effects.

A conjugate of F16 with betulin, another membrane-active molecule, has been shown to exert a surface-active effect on mitochondrial membranes, leading to their aggregation.[5] This suggests that F16 itself may alter the surface properties of the membrane, impacting the function of embedded protein complexes.[5]

Effects on Mitochondrial Membrane Function

The accumulation and interaction of F16 with mitochondrial membranes trigger a cascade of detrimental effects on the organelle's function.

-

Mitochondrial Depolarization: F16 induces a dose-dependent decrease in the mitochondrial transmembrane potential, effectively collapsing the electrochemical gradient that is vital for mitochondrial processes.[4][5]

-

Uncoupling of Oxidative Phosphorylation: A key finding is that F16 acts as an uncoupler of oxidative phosphorylation.[1] This means it disrupts the link between electron transport and ATP synthesis. The energy from electron transport, which is normally used to pump protons and generate the membrane potential for ATP production, is dissipated as heat. This leads to a significant decrease in intracellular ATP levels, which is a major factor in F16-mediated cytotoxicity.[1] Interestingly, this uncoupling effect is attributed to its chemical structure and is independent of its positive charge.[1]

-

Inhibition of Respiration: The F16-betulin conjugate has been shown to suppress mitochondrial respiration, particularly when fueled by NAD-linked substrates like glutamate and malate.[5] This points to a powerful inhibitory effect on Complex I of the electron transport chain.[5]

-

Induction of Mitochondrial Permeability Transition (MPT): F16 accumulation can lead to the opening of the mitochondrial permeability transition pore (PTP), a non-specific channel in the inner mitochondrial membrane.[4] This event further collapses the membrane potential and allows for the unregulated passage of ions and small molecules, leading to mitochondrial swelling and rupture.[1]

-

Generation of Reactive Oxygen Species (ROS): By disrupting the electron transport chain, F16 can lead to an increase in the generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[5] This induces oxidative stress, which can damage cellular components and contribute to the initiation of cell death pathways.

Summary of F16 Effects on Mitochondrial Membranes

| Effect | Description | Consequence |

| Mitochondrial Depolarization | Decrease in the mitochondrial transmembrane potential (ΔΨm).[5] | Impaired mitochondrial function, reduced ATP synthesis. |

| Uncoupling Effect | Disruption of the link between the electron transport chain and ATP synthesis.[1] | Severe depletion of intracellular ATP, leading to an energy crisis.[1] |

| Respiratory Inhibition | Suppression of oxygen consumption, particularly via Complex I.[5] | Reduced electron flow and proton pumping. |

| MPT Induction | Opening of the mitochondrial permeability transition pore.[1] | Mitochondrial swelling, rupture, and release of pro-apoptotic factors. |

| ROS Overproduction | Increased generation of superoxide and other reactive oxygen species.[5] | Oxidative stress, damage to lipids, proteins, and DNA. |

Signaling Pathways Triggered by F16

The mitochondrial dysfunction initiated by F16 serves as a central hub for activating distinct cell death signaling pathways. The ultimate fate of the cell—apoptosis or necrosis—depends on its genetic background, particularly its expression of apoptosis-regulating proteins like Bcl-2.[3][4]

Caspase-Independent Apoptosis

In many cancer cells, F16 triggers a caspase-independent form of apoptosis. This pathway is notable for its reliance on factors released from the compromised mitochondria. A related peptide, FK-16 (a fragment of LL-37), has been shown to induce a similar pathway involving the tumor suppressor protein p53.[6][7]

The key steps are:

-

p53 Activation: F16 treatment can lead to the activation and nuclear accumulation of p53.[6]

-

Bcl-2 Family Regulation: Activated p53 upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[6]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane.

-

AIF/EndoG Release: This allows for the release of Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG) from the mitochondrial intermembrane space.

-

Nuclear Translocation & DNA Fragmentation: AIF and EndoG translocate to the nucleus, where they induce large-scale DNA fragmentation and chromatin condensation, executing cell death without the involvement of caspases.[6]

Necrosis in Apoptosis-Resistant Cells

A significant finding is that F16 can overcome resistance to apoptosis.[3] In cancer cells that overexpress anti-apoptotic proteins like Bcl-2, which normally block the mitochondrial pathway of apoptosis, F16 does not fail to kill the cells. Instead, it shifts the cell death mechanism to necrosis.[3][4]

In this scenario:

-

Apoptosis Blockade: High levels of Bcl-2 prevent cytochrome c release and subsequent caspase activation, effectively blocking the apoptotic pathway.[4]

-

Severe Mitochondrial Injury: Despite the apoptosis block, F16 continues to accumulate in the mitochondria and inflict severe damage, leading to a catastrophic decline in ATP.[1][4]

-

Energetic Collapse: The profound energy depletion, combined with ionic and redox imbalance, leads to a loss of cellular homeostasis.

-

Necrotic Cell Death: The cell is unable to maintain its structural integrity, resulting in membrane rupture and necrotic death.[3]

This dual ability to induce either apoptosis or necrosis makes F16 a particularly robust anticancer agent, capable of targeting tumors that have developed resistance to conventional therapies.[3][4]

Experimental Protocols for Studying F16-Membrane Interactions

A variety of experimental techniques are employed to characterize the interaction of F16 with biological membranes and its cellular consequences.

Assessment of Mitochondrial Accumulation and Membrane Potential

-

Methodology: Live-cell fluorescence microscopy and flow cytometry are used.

-

Protocols:

-

Cells are cultured and treated with a specific concentration of F16 for a defined period.

-

To measure mitochondrial membrane potential (ΔΨm), fluorescent dyes like Tetramethylrhodamine (TMRM) or JC-1 are added.[4] TMRM is a potentiometric dye that accumulates in active mitochondria, and its fluorescence intensity is proportional to ΔΨm. JC-1 exhibits potential-dependent accumulation, forming red fluorescent aggregates in healthy mitochondria and existing as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria.

-

For colocalization, a mitochondrial-specific dye (e.g., MitoTracker Green) can be used alongside fluorescently-tagged F16.

-

Cells are then analyzed by flow cytometry to quantify fluorescence on a per-cell basis or imaged by confocal microscopy to visualize subcellular localization and potential changes.[8]

-

Cell Viability and Death Assays

-

Methodology: Spectrophotometric assays and flow cytometry.

-

Protocols:

-

MTT/XTT Assays: To assess cytotoxicity, cells are treated with varying concentrations of F16. After incubation, a tetrazolium salt (like MTT) is added, which is reduced by metabolically active cells to a colored formazan product. The absorbance is measured to determine the percentage of viable cells relative to an untreated control.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Analysis of Mitochondrial Respiration and ATP Synthesis

-

Methodology: High-resolution respirometry and luminescence-based ATP assays.

-

Protocols:

-

Oxygen Consumption Rate (OCR): An instrument like the Seahorse XF Analyzer is used to measure the OCR of live cells in real-time. By sequentially injecting various mitochondrial inhibitors and substrates along with F16, one can dissect its specific effects on different parts of the electron transport chain and determine if it acts as an uncoupler.

-

ATP Measurement: Cellular ATP levels are quantified using luciferase-based kits. The luciferase enzyme uses ATP to produce light, and the luminescence intensity is directly proportional to the ATP concentration. A decrease in ATP levels post-F16 treatment confirms the disruption of oxidative phosphorylation.[1]

-

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of F16 on a cancer cell line.

Conclusion and Future Directions

The F16 cation represents a compelling class of anticancer compounds that exploit the distinct metabolic phenotype of tumor cells. Its ability to selectively accumulate in cancer cell mitochondria and induce catastrophic dysfunction through multiple mechanisms—including membrane depolarization, uncoupling of oxidative phosphorylation, and ROS production—makes it a potent cytotoxic agent. Furthermore, its capacity to induce necrosis in apoptosis-resistant cells provides a crucial advantage for overcoming common mechanisms of drug resistance.

Future research should focus on:

-

Detailed Biophysical Studies: Elucidating the precise molecular interactions between F16 and the lipid and protein components of the mitochondrial membrane.

-

In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and potential systemic toxicity.

-

Structural Optimization: Synthesizing and screening F16 analogs to improve mitochondrial targeting, enhance cytotoxic potency, and minimize off-target effects. For example, conjugates like F16-betulin demonstrate the potential for creating hybrid molecules with enhanced or novel properties.[5]

By continuing to unravel the complex interplay between F16 and biological membranes, the scientific community can pave the way for developing a new generation of mitochondria-targeted cancer therapies.

References

- 1. Uncoupling Effect of F16 Is Responsible for Its Mitochondrial Toxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. F16 attacks cancer cells | The Scientist [the-scientist.com]

- 3. F16, a mitochondriotoxic compound, triggers apoptosis or necrosis depending on the genetic background of the target carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of F16-Betulin Conjugate on Mitochondrial Membranes and Its Role in Cell Death Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FK-16 Derived from the Anticancer Peptide LL-37 Induces Caspase-Independent Apoptosis and Autophagic Cell Death in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FK-16 derived from the anticancer peptide LL-37 induces caspase-independent apoptosis and autophagic cell death in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is a member of the styrylpyridinium class of compounds, characterized by a substituted indole ring linked to a pyridinium salt. This class of molecules has garnered significant interest in biomedical research due to their potential dual functionality as fluorescent imaging probes and cytotoxic agents. The inherent fluorescence of styrylpyridinium dyes, often enhanced upon binding to biological targets, makes them valuable for live-cell imaging. Furthermore, the indole moiety is a common scaffold in compounds exhibiting anti-proliferative and other biological activities.

These application notes provide a comprehensive protocol for the use of 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in a cell culture setting. The protocols cover essential procedures from basic handling and storage to detailed experimental setups for assessing its utility as a mitochondrial staining agent and a potential cytotoxic compound.

Product Information

| Property | Value |

| IUPAC Name | 4-((E)-2-(1H-Indol-3-yl)vinyl)-1-methylpyridin-1-ium iodide |

| Molecular Formula | C₁₆H₁₅IN₂ |

| Molecular Weight | 362.21 g/mol [1] |

| CAS Number | 36098-33-6 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO[2][3] and ethanol; sparingly soluble in water. |

Applications

Based on the characteristics of structurally related indole-based styrylpyridinium dyes, the primary applications for this compound in cell culture are:

-

Fluorescent Imaging: Specifically, as a probe for mitochondrial staining in live cells. The lipophilic cationic nature of styrylpyridinium compounds often leads to their accumulation in mitochondria in response to the mitochondrial membrane potential.

-

Cytotoxicity Assessment: Evaluation of its potential as an anti-proliferative or cytotoxic agent against various cell lines, particularly cancer cells.

Quantitative Data Summary

While specific quantitative data for 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide is not extensively available in public literature, the following table summarizes typical data for structurally related styrylpyridinium and indole compounds to provide a reference for expected performance.

| Compound Type | Cell Line | Assay | Endpoint | Value |

| Styrylpyridinium Derivative | HT-1080 | MTT Assay | IC₅₀ | 1.0 ± 0.03 µg/mL |

| Styrylpyridinium Derivative | MH-22A | MTT Assay | IC₅₀ | 0.4 µg/mL[4] |

| Styrylpyrylium Salt | Hep3B | Cytotoxicity Assay | IC₅₀ | 4.2 - 11.5 µM |

| 4-(Dimethylamino)-1-methylpyridinium iodide | HT-29 | Antiproliferative Assay | IC₅₀ | 2 µM[2] |

Experimental Protocols

Reagent Preparation

5.1.1. Stock Solution Preparation

-

Compound Handling: Handle 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.

-

Procedure:

-

Allow the vial of the compound to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 0.362 mg of the compound in 1 mL of DMSO.

-

Vortex briefly until the compound is fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

5.1.2. Working Solution Preparation

-

Dilution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Medium Selection: Dilute the stock solution to the desired final concentration using pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., PBS or HBSS).

-

Mixing: Mix thoroughly by gentle inversion or pipetting. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell Culture

-

Cell Lines: This protocol can be adapted for various adherent or suspension cell lines. Examples include HeLa (human cervical cancer), A549 (human lung cancer), MCF-7 (human breast cancer), or PC-3 (human prostate cancer).

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, chambered cover glass for microscopy) at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

Protocol for Mitochondrial Staining

-

Cell Preparation: Seed cells on glass-bottom dishes or chambered slides suitable for fluorescence microscopy and allow them to adhere and grow for 24-48 hours.

-

Staining:

-

Prepare a working solution of the compound in pre-warmed cell culture medium. A starting concentration range of 50-500 nM is recommended for initial optimization.

-

Remove the existing culture medium from the cells.

-

Add the staining solution to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing (Optional but Recommended):

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.

-

Add fresh, pre-warmed medium or a suitable imaging buffer to the cells.

-

-

Imaging:

-

Immediately visualize the stained cells using a fluorescence microscope or confocal microscope.

-

Based on the styrylpyridinium structure, excitation is expected in the blue-green region (e.g., 488 nm laser line) with emission in the yellow-red region. The exact excitation and emission maxima should be determined experimentally.

-

Protocol for Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment:

-

Prepare a serial dilution of the compound in culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a solubilization buffer to each well.

-

Mix thoroughly on a plate shaker to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Visualizations

Experimental Workflow for Mitochondrial Staining and Cytotoxicity Assessment

Caption: Workflow for cell-based assays using the compound.

Hypothetical Signaling Pathway of Compound-Induced Cytotoxicity

Caption: Postulated mechanism of cytotoxicity.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescent signal | - Compound concentration is too low.- Incubation time is too short.- Incorrect filter set on the microscope. | - Increase the concentration of the compound.- Increase the incubation time.- Verify the excitation and emission spectra of the compound and use the appropriate filters. |

| High background fluorescence | - Compound concentration is too high.- Inadequate washing. | - Decrease the concentration of the compound.- Perform additional washing steps. |

| High variability in cytotoxicity assay | - Uneven cell seeding.- Pipetting errors.- Compound precipitation. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Check the solubility of the compound in the final dilution and vortex before adding to cells. |

| Vehicle control shows cytotoxicity | - DMSO concentration is too high. | - Ensure the final DMSO concentration is below 0.5%. |

Safety Precautions

-

Always handle 4-((E)-2-(1H-Indol-3-YL)-vinyl)-1-methyl-pyridinium; iodide with appropriate PPE.

-

As the biological and toxicological properties of this compound are not fully characterized, it should be treated as a potentially hazardous substance.

-

Dispose of all waste containing the compound in accordance with institutional and local regulations.

References

F16 Compound for Live-Cell Imaging of Mitochondria: Application Notes and Protocols